
N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes called serine proteases, which are involved in many biological processes.
Mechanism of Action
N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide inhibits serine proteases by binding to the active site of these enzymes. This prevents the enzymes from cleaving their substrates and carrying out their biological functions. The inhibition of serine proteases by N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide can have a wide range of physiological effects depending on the specific enzyme being inhibited.
Biochemical and Physiological Effects:
The inhibition of serine proteases by N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide can have a wide range of biochemical and physiological effects. For example, the inhibition of coagulation serine proteases can prevent blood clotting, while the inhibition of inflammatory serine proteases can reduce inflammation. The specific effects of N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide depend on the specific serine proteases being inhibited.
Advantages and Limitations for Lab Experiments
N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide has several advantages for lab experiments. It is a potent inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. It is also relatively easy to synthesize, which makes it readily available for researchers. However, there are also some limitations to the use of N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide. It is a small molecule inhibitor, which means that it may not be specific to a particular serine protease. It may also have off-target effects on other enzymes or biological processes.
Future Directions
There are several future directions for research on N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide. One direction is to study the specific serine proteases that are inhibited by this compound and their roles in various biological processes. Another direction is to develop more specific inhibitors of serine proteases that can target specific enzymes without affecting others. Finally, the use of N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide in drug discovery and development is an area of active research. The development of new drugs that target serine proteases could have important therapeutic applications in diseases such as cancer, inflammation, and thrombosis.
Synthesis Methods
The synthesis of N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide involves several steps. The first step is the reaction between 2-bromoethyl acetate and 3-piperidinethiol to form 3-(2-bromoethyl)thiophene. This compound is then reacted with sodium hydride and N-cyano-N-methylethylamine to form N-(1-cyano-2-methoxyethyl)-3-(2-thienylthio)propanamide. Finally, this compound is reacted with piperidine-1-sulfonyl chloride to form N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide.
Scientific Research Applications
N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide is widely used in scientific research as a tool to study the role of serine proteases in various biological processes. Serine proteases are involved in many physiological processes such as blood coagulation, inflammation, and tissue remodeling. The inhibition of serine proteases by N-(1-cyano-2-methoxyethyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxamide can help researchers understand the role of these enzymes in these processes.
properties
IUPAC Name |
N-(1-cyano-2-methoxyethyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S2/c1-21-10-11(9-15)16-14(18)13-12(5-8-22-13)23(19,20)17-6-3-2-4-7-17/h5,8,11H,2-4,6-7,10H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPHIDBPMSKDJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C#N)NC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

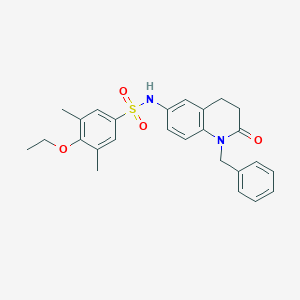
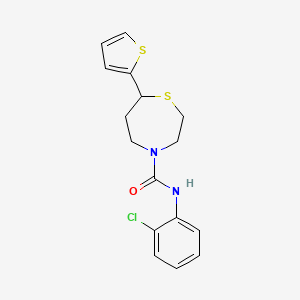
![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)
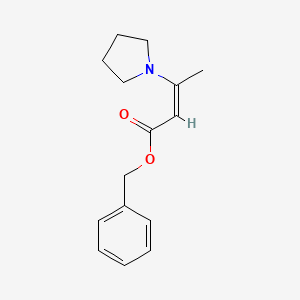
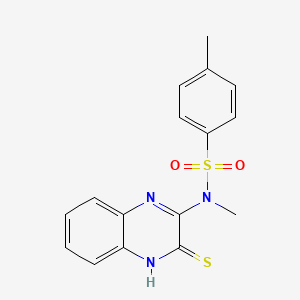
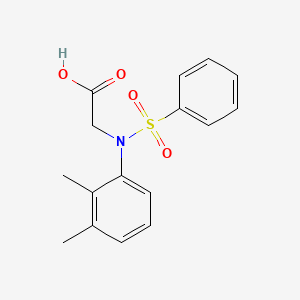
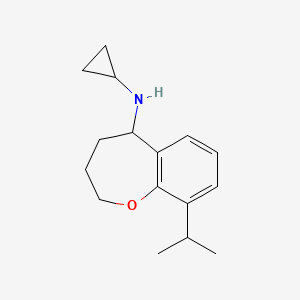
![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)
![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)


![2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2365961.png)
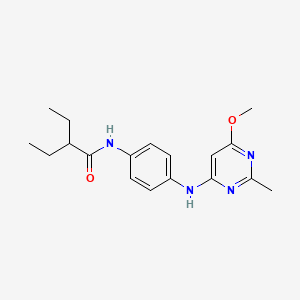
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2365964.png)